molecular formula C14H14N4S B2778877 5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine CAS No. 439108-19-7

5-methyl-N-[2-(2-pyridinyl)ethyl]thieno[2,3-d]pyrimidin-4-amine

Cat. No. B2778877
CAS RN: 439108-19-7
M. Wt: 270.35
InChI Key: ZMLYWILKPHBLAM-UHFFFAOYSA-N
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Description

Thieno[2,3-d]pyrimidin-4-amine is a class of compounds that belong to the larger family of pyridopyrimidines . Pyridopyrimidines are a type of heterocyclic compound, which means they contain atoms of at least two different elements in their rings . These compounds are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of aminopyrimidines with other compounds, followed by cyclization . For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .


Molecular Structure Analysis

The molecular structure of these compounds can vary depending on the specific substituents attached to the pyrimidine ring . The nitrogen atom’s location in the pyridine ring can result in four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present . For instance, in the presence of an activated CH2 group in the amide moiety, the cyclization involves this group and the acetyl carbonyl, giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

Synthesis of New Derivatives

This compound is used in the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . The cyclization of N-acylated AAPs under basic conditions leads to pyrido[2,3-d]pyrimidin-5-ones bearing various substituents at position C-7 .

Antiproliferative Activity

Compounds of this class exhibit antiproliferative activity . The compound API-1 belonging to pyrido[2,3-d]pyrimidin-5-one derivatives is a promising antiproliferative agent .

Antimicrobial Activity

Pyrido[2,3-d]pyrimidines have shown antimicrobial activity . This makes them potential candidates for the development of new antimicrobial agents.

Anti-inflammatory and Analgesic Activity

These compounds also exhibit anti-inflammatory and analgesic activities . This suggests their potential use in the treatment of inflammatory diseases and pain management.

Hypotensive Activity

Pyrido[2,3-d]pyrimidines have demonstrated hypotensive activity , indicating their potential use in the treatment of hypertension.

Antihistaminic Activity

These compounds have shown antihistaminic activity , suggesting their potential use in the treatment of allergic reactions.

Tyrosine Kinase Inhibition

Among pyrido[2,3-d]pyrimidin-7-one derivatives, noteworthy are tyrosine kinase inhibitor TKI-28 . This indicates their potential use in targeted cancer therapy.

Cyclin-dependent Kinase (CDK4) Inhibition

Pyrido[2,3-d]pyrimidin-7-one derivatives have been found to inhibit cyclin-dependent kinase (CDK4) . This suggests their potential use in the treatment of cancer through cell cycle regulation.

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely depending on their specific structure. Some pyrido[2,3-d]pyrimidines can exhibit cytotoxicity , which means they can be toxic to cells.

Future Directions

Pyridopyrimidines and other N-heterocycles are of great interest due to their biological potential . They have been studied in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . Future research will likely continue to explore the synthesis, biological activities, and application of these compounds .

properties

IUPAC Name

5-methyl-N-(2-pyridin-2-ylethyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-19-14-12(10)13(17-9-18-14)16-7-5-11-4-2-3-6-15-11/h2-4,6,8-9H,5,7H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLYWILKPHBLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=NC(=C12)NCCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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